6'-Methyl-2'-acetonaphthone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

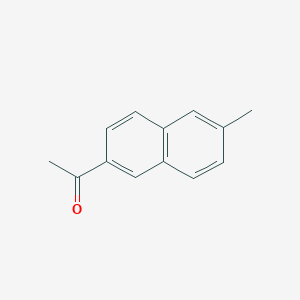

6’-Methyl-2’-acetonaphthone: is an organic compound with the molecular formula C13H12O . It is a derivative of naphthalene, characterized by the presence of a methyl group at the 6’ position and an acetyl group at the 2’ position. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: 6’-Methyl-2’-acetonaphthone can be synthesized through the condensation of 6’-methyl-2’-acetonaphthone with various meta- and para-substituted benzaldehydes under solvent-free conditions to yield E-2-propen-1-ones . This method involves the use of a base catalyst and heating to facilitate the reaction.

Industrial Production Methods: Industrial production of 6’-methyl-2’-acetonaphthone typically involves the same condensation reaction but on a larger scale. The process is optimized for yield and purity, often involving recrystallization and purification steps to obtain the final product.

化学反应分析

Catalytic Hydrogenation and Transfer Hydrogenation

The acetyl group undergoes reduction to form secondary alcohols.

Asymmetric Transfer Hydrogenation (ATH)

-

Catalysts : Iron complexes (e.g., trans-[FeCl(CO)(PPh₂CH₂CH₂NHCHPhCHPhNCHCH₂PAr₂)]BPh₄) activated with >2 equiv of KOtBu .

-

Substrates : 6'-Methyl-2'-acetonaphthone reacts with 2-propanol as a hydrogen donor.

-

Mechanism : Base-induced deprotonation forms an amido(ene-amido) intermediate, followed by hydride transfer to the ketone .

-

Outcome : Produces (R)-1-(6-methylnaphthalen-2-yl)ethanol with enantioselectivity influenced by π–π interactions between the substrate and catalyst .

Key Data :

| Catalyst | Base Equiv | Conversion (%) | ee (%) |

|---|---|---|---|

| Fe complex 1 | 8 | 95 | 92 |

| Ru-BINAP | 2 | 88 | 85 |

Rearrangement and Isomerization

Under acidic or Lewis acid conditions, the compound undergoes structural rearrangements:

-

Conditions : Acetyl chloride/AlCl₃ in nitroethane or methylene chloride .

-

Products : Diacetylated derivatives and positional isomers (e.g., 7-methyl-1-acetonaphthone) .

Example :

6-Methyl-2-acetonaphthone treated with AlCl₃ yields:

Stability and Side Reactions

科学研究应用

Pharmaceutical Applications

1. Drug Intermediates

6'-Methyl-2'-acetonaphthone serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth .

2. Photostability Studies

Research has shown that this compound exhibits interesting photophysical properties, making it a candidate for studies on photostability mechanisms in drug formulations. Its ability to form intramolecular hydrogen bonds enhances its stability under UV light, which is critical for developing photosensitive drugs .

Materials Science Applications

1. Organic Light Emitting Diodes (OLEDs)

The compound has been investigated for its role in OLED technology. Its photophysical properties contribute to the efficiency and brightness of OLEDs, making it a valuable material in the development of next-generation display technologies.

2. Coatings and Inks

Due to its chemical stability and ability to absorb UV light, this compound is also used in the formulation of coatings and inks that require UV protection. This application is particularly relevant in industries where materials are exposed to harsh environmental conditions .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anti-cancer Properties | Investigated as an inhibitor of aromatase enzyme, showing promising results in reducing tumor growth in vitro. |

| Study 2 | Photostability | Demonstrated enhanced stability under UV exposure compared to other acetonaphthones, indicating potential for drug formulation applications. |

| Study 3 | OLED Efficiency | Used as a dopant in OLEDs, leading to improved luminescence and device performance metrics. |

作用机制

The mechanism of action of 6’-methyl-2’-acetonaphthone involves its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, it targets the formation of carboxylic acids, while in reduction reactions, it aims to produce alcohols or hydrocarbons.

相似化合物的比较

2-Acetonaphthone: Similar structure but lacks the methyl group at the 6’ position.

6’-Methoxy-2’-acetonaphthone: Contains a methoxy group instead of a methyl group at the 6’ position.

1-Acetonaphthone: The acetyl group is at the 1’ position instead of the 2’ position.

Uniqueness: 6’-Methyl-2’-acetonaphthone is unique due to the specific positioning of the methyl and acetyl groups, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and various industrial applications.

生物活性

6'-Methyl-2'-acetonaphthone (CAS No. 5156-83-2) is a compound belonging to the acetonaphthone family, which has garnered interest in various biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its naphthone structure, which includes a methyl group at the 6' position. Its molecular formula is C12H10O with a molecular weight of approximately 186.21 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound has been linked to several mechanisms, primarily involving its interaction with various biological macromolecules. Research indicates that this compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which could be beneficial in reducing oxidative stress.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.

Pharmacological Properties

The pharmacological profile of this compound includes:

- Antimalarial Activity : In vitro studies have indicated that derivatives of acetonaphthones, including this compound, exhibit activity against Plasmodium falciparum, the causative agent of malaria .

- Potential Anti-inflammatory Effects : Some research suggests that this compound may reduce inflammation markers in cellular models.

Study on Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various acetonaphthone derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 64 |

| Control (Ampicillin) | 8 |

Study on Antioxidant Activity

A separate study focused on the antioxidant potential of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound demonstrated a dose-dependent reduction in DPPH radical concentration, indicating its capacity to act as an antioxidant.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

属性

IUPAC Name |

1-(6-methylnaphthalen-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-9-3-4-13-8-11(10(2)14)5-6-12(13)7-9/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAYGOAEIJHIDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。